Precursor vs. Mature Cecropin D: 4–5‑Fold Antibacterial Activity Deficit Confirmed by α‑Amidation Conversion
The non‑amidated precursor form of cecropin D (CECD_BOMMO) was directly compared with the mature amidated form after in vitro conversion by peptidylglycine α‑amidating enzymes. The mature form exhibited 4‑ to 5‑fold higher antibacterial activity against both Escherichia coli and Acinetobacter sp. [1]. This provides a direct, quantitative measure of the functional consequence of the C‑terminal amidation that distinguishes the precursor from the mature peptide.
| Evidence Dimension | Antibacterial activity (fold difference in potency) |
|---|---|
| Target Compound Data | Precursor cecropin D (CECD_BOMMO): baseline activity (non‑amidated) |
| Comparator Or Baseline | Mature cecropin D (amidated): 4‑ to 5‑fold higher activity |
| Quantified Difference | Mature form is 4‑ to 5‑fold more potent than precursor |
| Conditions | In vitro antibacterial assay against E. coli and Acinetobacter sp.; conversion by horse serum peptidylglycine α‑amidating enzymes |
Why This Matters
Procuring the precursor is mandatory for any study of processing‑dependent activation; substituting with mature cecropin D eliminates the ability to investigate or control for amidation state.
- [1] Hara S, Taniai K, Kato Y, Yamakawa M. Isolation and α‑amidation of the non‑amidated form of cecropin D from larvae of Bombyx mori. Comp Biochem Physiol B Biochem Mol Biol. 1994;108(3):303‑308. doi:10.1016/0305-0491(94)90081-7. View Source
